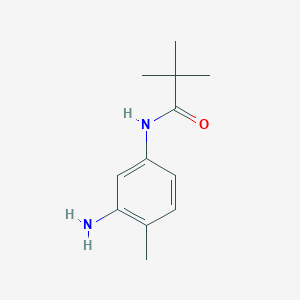

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Amino-4-methylphenyl)acetamide” is a crucial building block of many drug candidates . It is used in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .

Molecular Structure Analysis

The molecular formula of “N-(3-Amino-4-methylphenyl)acetamide” is C9H12N2O . Its molecular weight is 164.20 .

Chemical Reactions Analysis

The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of "N-(3-Amino-4-methylphenyl)acetamide" . The reaction process is relatively complicated due to the presence of two amine groups in different chemical environments .

Aplicaciones Científicas De Investigación

Aromatase Inhibition for Cancer Treatment

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide and its derivatives have been explored for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. Studies have demonstrated that certain derivatives exhibit stronger inhibition of human placental aromatase compared to established treatments, suggesting their utility in cancer therapy (Hartmann & Batzl, 1986).

Antimicrobial Activity

Research has identified novel derivatives carrying the N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide structure that exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Neurokinin-1 Receptor Antagonism

Derivatives have been synthesized for potential use as neurokinin-1 (NK1) receptor antagonists, offering a promising approach for treating conditions such as emesis and depression through modulation of the NK1 receptor pathway (Harrison et al., 2001).

Electrophilicity-Nucleophilicity Relations

The compound's derivatives have served as electrophilic probes in studies to establish relations between electrophilicity and nucleophilicity, contributing to our understanding of chemical reactivity and mechanism (Dichiarante et al., 2008).

DNA Methylation Studies

Studies have utilized derivatives to investigate the methylation of DNA in mammalian cells, aiding in the understanding of mutagenesis and the mechanisms of action of carcinogenic compounds (Lawley & Thatcher, 1970).

Anticonvulsant Properties

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide derivatives have been evaluated for their anticonvulsant properties, indicating potential therapeutic applications in the treatment of seizures (Vamecq et al., 2000).

Safety and Hazards

Mecanismo De Acción

“N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide” is a crucial building block of many drug candidates . It is synthesized through a continuous flow microreactor system . The synthesis involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .

The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNNTGYFUFVUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)

![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)